molecular formula C17H23N3O4S3 B11408880 5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Cat. No.: B11408880
M. Wt: 429.6 g/mol
InChI Key: OKJJGGDSIBTAOB-UHFFFAOYSA-N
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Description

1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a thiazole moiety and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the sulfonyl groups and the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, thiazole precursors, and piperazine derivatives. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives .

Scientific Research Applications

1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The sulfonyl groups and thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-4-[2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is unique due to its combination of a piperazine ring, thiazole moiety, and multiple sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C17H23N3O4S3

Molecular Weight

429.6 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole

InChI

InChI=1S/C17H23N3O4S3/c1-4-19-9-11-20(12-10-19)16-15(18-17(25-16)26(3,21)22)27(23,24)14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3

InChI Key

OKJJGGDSIBTAOB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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